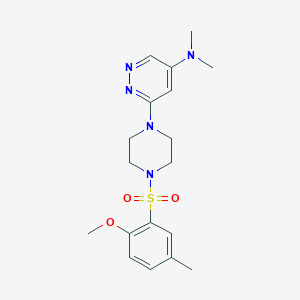
6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine is a useful research compound. Its molecular formula is C18H25N5O3S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with structurally related compounds.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a piperazine ring and a sulfonyl group attached to a methoxy-substituted phenyl moiety. The molecular formula is C21H26N4O3S with a molecular weight of approximately 426.52 g/mol.
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action appears to involve:
- Enzyme Inhibition : The sulfonamide group may facilitate binding to active sites of enzymes, inhibiting their function.
- Receptor Modulation : The piperazine moiety allows for selective interaction with neurotransmitter receptors, potentially influencing signaling pathways.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines through apoptosis. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines, reducing inflammation in vitro. |
| Antimicrobial | Demonstrates activity against specific bacterial strains. |
| Neuroprotective | Potentially protects neuronal cells from oxidative stress-induced damage. |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Anticancer Activity : A study evaluated the cytotoxicity of similar pyridazine derivatives against breast cancer cell lines (MCF7) and reported significant growth inhibition at micromolar concentrations . This suggests that the compound may share similar mechanisms leading to apoptosis in cancer cells.
- Anti-inflammatory Effects : In vitro assays demonstrated that compounds with similar sulfonamide functionalities effectively reduced TNF-alpha levels in macrophages, indicating potential anti-inflammatory properties .
- Neuroprotective Properties : Research on structurally analogous compounds revealed neuroprotective effects in models of neurodegeneration, suggesting that this compound may also provide protective benefits against neuronal injury .
Comparative Analysis
Comparative studies highlight the unique features of this compound relative to other related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Pyrimidine-based inhibitors | Pyrimidine core with varied substitutions | Anticancer activity |
| Sulfonamide derivatives | Sulfonamide functional group | Antimicrobial properties |
| Piperazine derivatives | Piperazine ring enhancing receptor interactions | Neurotransmitter modulation |
属性
IUPAC Name |
6-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-N,N-dimethylpyridazin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-14-5-6-16(26-4)17(11-14)27(24,25)23-9-7-22(8-10-23)18-12-15(21(2)3)13-19-20-18/h5-6,11-13H,7-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNCOZKQDZAUPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=CC(=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














